Product packaging for N-(tert-butyl)-N-(2-furylmethyl)amine(Cat. No.:CAS No. 115881-56-6)

N-(tert-butyl)-N-(2-furylmethyl)amine

Cat. No.: B045656
CAS No.: 115881-56-6
M. Wt: 153.22 g/mol
InChI Key: IJNBNJINCKLJFU-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(2-furylmethyl)amine is a secondary amine featuring a tert-butyl group and a 2-furylmethyl substituent.

For instance, furan-containing amines are prevalent in bioactive molecules due to their ability to participate in hydrogen bonding and π-π interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B045656 N-(tert-butyl)-N-(2-furylmethyl)amine CAS No. 115881-56-6

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNBNJINCKLJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406014
Record name N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115881-56-6
Record name N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced using hydrogen gas in the presence of a palladium catalyst. Key parameters include:

  • Solvent : Polar aprotic solvents such as acetonitrile or ethanol are preferred to stabilize the imine intermediate.

  • Catalyst : 10% Pd/C is commonly employed for its high activity and selectivity.

  • Temperature : Optimal yields are achieved at 75–85°C under hydrogen pressure (3–5 atm).

A typical procedure involves heating equimolar amounts of tert-butylamine and furan-2-carbaldehyde in acetonitrile with 10% Pd/C and methanesulfonic acid as a proton source. The reaction mixture is stirred under hydrogen until completion (12–24 hours), followed by filtration and solvent removal to isolate the product.

Yield Optimization and Challenges

Yields for this method range from 65% to 85%, depending on the purity of starting materials and reaction scale. Side reactions, such as over-reduction of the furan ring or self-condensation of the aldehyde, are mitigated by controlling hydrogen pressure and using excess tert-butylamine.

Alkylation of tert-Butylamine with 2-Furylmethyl Halides

Direct alkylation of tert-butylamine with 2-furylmethyl halides (e.g., 2-furylmethyl chloride or bromide) offers a high-yielding alternative. This method exploits the nucleophilicity of the amine to displace the halide group.

Reaction Setup and Parameters

  • Base : Triethylamine or potassium carbonate is used to scavenge hydrogen halide byproducts.

  • Solvent : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both reactants.

  • Temperature : Reactions are typically conducted at reflux (40–60°C) for 6–12 hours.

For example, treatment of tert-butylamine with 2-furylmethyl bromide in THF in the presence of K₂CO₃ yields the target amine in 70–78% yield after aqueous workup and distillation.

Limitations and Side Products

Competitive elimination reactions may occur if steric hindrance from the tert-butyl group slows nucleophilic attack. Additionally, quaternary ammonium salt formation is minimized by using a slight excess of the alkylating agent.

Hydrogenation of Schiff Base Intermediates

Schiff bases derived from tert-butylamine and furan-2-carbaldehyde can be hydrogenated to yield the desired amine. This two-step approach separates imine formation and reduction, allowing for intermediate purification.

Imine Synthesis

The Schiff base is prepared by stirring tert-butylamine and furan-2-carbaldehyde in ethanol at room temperature for 2–4 hours. The imine is isolated via vacuum distillation or crystallization.

Catalytic Hydrogenation

The isolated imine is dissolved in ethyl acetate and hydrogenated using Pd/C (5–10 wt%) at 50°C and 4 atm H₂. This method achieves yields of 80–90% with minimal byproducts.

Catalytic Amination Using Transition Metal Complexes

Recent advances in transition metal-catalyzed amination have enabled the synthesis of this compound under milder conditions.

Palladium-Catalyzed Coupling

Palladium complexes such as Pd(OAc)₂ with Xantphos as a ligand facilitate the coupling of tert-butylamine with 2-furylmethyl tosylate. This method operates at 80°C in toluene, yielding the product in 75% yield with excellent selectivity.

Nickel-Catalyzed Approaches

Nickel catalysts (e.g., NiCl₂(dme)) combined with reducing agents like Zn enable the amination of 2-furylmethyl mesylates. This system is particularly effective for sterically hindered amines, achieving 70–82% yields.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Advantages Disadvantages
Reductive Amination65–85H₂ (3–5 atm), Pd/C, 75–85°COne-pot procedureRequires high-pressure equipment
Alkylation70–78Reflux in THF, K₂CO₃ScalableRisk of elimination
Schiff Base Hydrogenation80–90Two-step, Pd/C, 50°CHigh purityTime-consuming
Catalytic Amination70–82Ni/Pd catalysts, 80°CMild conditionsCostly ligands

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

    Substitution: Halogens (e.g., bromine) or other electrophiles in the presence of a Lewis acid catalyst

Major Products

    Oxidation: this compound N-oxide

    Reduction: this compound reduced to secondary or primary amines

    Substitution: Halogenated derivatives of the furan ring

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(2-furylmethyl)amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and tert-butyl group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl and furylmethyl groups distinguish N-(tert-butyl)-N-(2-furylmethyl)amine from other amines. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Tert-butyl-Containing Amines
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound C₉H₁₅NO 153.22 tert-butyl, 2-furylmethyl Potential bioactivity (hypothesized)
Di-tert-butylamine C₈H₁₉N 129.24 Two tert-butyl groups High steric hindrance; used in catalysis
N-(tert-butyl)-2-(2-fluorophenyl)acetamide C₁₇H₂₅FN₂O₂ 308.19 tert-butyl, fluorophenyl, acetamide Solid (MP: 155–157°C); synthetic intermediate
N-(4-Methoxybenzyl)-3-(tert-butyl)-1-methylpyrazol-5-amine C₁₆H₂₃N₃O 273.38 tert-butyl, 4-methoxybenzyl Solvent-free synthesis; characterized by NMR/HRMS
N-(tert-butyl)-N-(2-furylmethyl)ethane-1,2-diamine C₁₁H₂₀N₂O 196.29 Ethylene-diamine linker Enhanced chelation potential
Key Observations:
  • Steric Effects : Di-tert-butylamine (two tert-butyl groups) exhibits significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to this compound .
  • In contrast, fluorophenyl substituents (e.g., in ) enhance electrophilic reactivity.
  • Synthetic Accessibility : Solvent-free reductive amination (as in ) may be applicable to synthesize this compound, leveraging imine intermediates.

Physicochemical Properties

  • Melting Point : Tert-butyl-containing amines with aromatic groups (e.g., , MP: 155–157°C) are typically solids, whereas those with flexible chains (e.g., ) may exist as liquids.
  • Solubility : The furyl group’s polarity likely improves solubility in polar organic solvents compared to purely aliphatic tert-butyl amines.

Biological Activity

N-(tert-butyl)-N-(2-furylmethyl)amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its chemical properties, synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its unique structure, which includes a tert-butyl group and a furan moiety. The synthesis typically involves the reaction of tert-butylamine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions generally include:

  • Solvent : Anhydrous ethanol or similar solvents
  • Temperature : Room temperature to reflux
  • Reaction Time : Several hours to overnight

This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, leading to derivatives with altered biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, a study reported that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cells.

Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and may protect against neurodegenerative diseases by modulating signaling pathways associated with cell survival and apoptosis. Research on animal models indicates that this compound can mitigate neurotoxic effects induced by various agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
  • Cancer Cell Apoptosis : In an experimental setup involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% increase in apoptosis compared to control groups. Flow cytometry analysis confirmed significant changes in cell cycle distribution and increased annexin V positivity.
  • Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced behavioral deficits and lower levels of oxidative markers compared to untreated controls. This suggests a protective role against neurodegeneration .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, Anticancer, NeuroprotectiveDisruption of membranes, Induction of apoptosis, Reduction of oxidative stress
N-(tert-butyl)-N-(2-thienylmethyl)amineModerate anticancer activitySimilar apoptotic pathways
N-(tert-butyl)-N-(2-pyridylmethyl)amineLimited antimicrobial activityVaries based on structural differences

Q & A

Q. What are the optimal catalytic conditions for synthesizing N-(tert-butyl)-N-(2-furylmethyl)amine via reductive amination?

Reductive amination using heterogeneous catalysts like Pd/NiO under hydrogen atmosphere at 25°C for 10 hours achieves high yields (up to 95%) for structurally similar amines (e.g., N-(furan-2-ylmethyl)aniline). Key parameters include substrate molar ratios (e.g., 1:1 amine/aldehyde), catalyst loading (1.1 wt% Pd/NiO), and inert solvent-free conditions. Post-reaction purification via filtration and evaporation minimizes side-product formation .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

¹H NMR (400 MHz, CDCl₃) is critical for structural validation. For example:

  • tert-butyl protons : δ 1.2–1.4 ppm (singlet, 9H).
  • Furyl protons : δ 6.2–7.4 ppm (multiplet, 3H from furan ring).
  • Methylene protons (N–CH₂–furan) : δ 3.8–4.2 ppm (doublet, 2H).
    Comparisons with analogous compounds (e.g., N-benzylnaphthalen-1-amine) ensure accurate assignments .

Q. What strategies protect the tert-butyl group during functionalization reactions involving this amine?

The tert-butyl group is typically stable under basic/neutral conditions but may require protection in acidic environments. Boc (tert-butoxycarbonyl) protection via carbamate formation (e.g., using Boc anhydride in THF) is a common strategy, as demonstrated in tert-butyl carbamate derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Waste disposal : Segregate amine-containing waste and transfer to certified hazardous waste facilities to avoid environmental contamination.
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability risks (similar to N-methyl-tert-butylamine, density 0.727 g/mL) .

Advanced Research Questions

Q. How does the Pd/NiO catalyst mechanism differ from homogeneous catalysts in reductive amination?

Pd/NiO operates via a hydrogenation pathway where H₂ dissociates on Pd sites, while NiO stabilizes intermediates. This contrasts with homogeneous catalysts (e.g., Rh complexes), which require ligands for substrate activation. Pd/NiO’s recyclability and solvent-free conditions make it advantageous for scalable synthesis .

Q. Can this compound form coordination complexes with transition metals?

Yes, the lone pair on the nitrogen atom enables coordination with metals like Mn, Co, or Ni. For example, pyridylmethylamine analogs form complexes such as (6-Ph₂TPA)Mn(CH₃OH)₃₂, where the amine acts as a tridentate ligand. X-ray crystallography (e.g., ORTEP-III) can resolve bonding geometries .

Q. How can computational methods predict the thermodynamic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model properties like:

  • Correlation energy : Derived from electron density and kinetic-energy density (Colle-Salvetti method).
  • Solubility parameters : Predicted via COSMO-RS simulations.
    Validation against experimental data (e.g., melting points from analogs like 5-(4-tert-butylphenyl)-triazol-3-amine) ensures accuracy .

Q. How should researchers resolve contradictions in reported synthesis yields for similar amines?

  • Parameter optimization : Screen temperature, pressure, and catalyst-substrate ratios.
  • Side-product analysis : Use GC-MS to identify byproducts (e.g., imines from incomplete reduction).
  • Cross-validation : Compare results with structurally related compounds (e.g., N-butyl-aniline, 98% yield under similar conditions) .

Q. What role does the furyl group play in modulating the compound’s electronic properties?

The furan ring’s electron-rich π-system enhances nucleophilicity at the methylene group, facilitating electrophilic substitutions. This is critical in applications like sulfonamide formation (e.g., N-(2-furylmethyl)-4-methylbenzenesulfonamide derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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